5-chloro-2-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline
Description
Properties
Molecular Formula |
C16H14ClN3O2 |
|---|---|
Molecular Weight |
315.75 g/mol |
IUPAC Name |
5-chloro-2-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline |
InChI |
InChI=1S/C16H14ClN3O2/c1-21-14-8-7-12(17)9-13(14)18-10-15-19-20-16(22-15)11-5-3-2-4-6-11/h2-9,18H,10H2,1H3 |
InChI Key |
RXBDUPQHXNBYKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NCC2=NN=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling Reaction: The synthesized oxadiazole derivative is then coupled with 5-chloro-2-methoxyaniline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce production costs. This can include the use of continuous flow reactors, automated synthesis, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium thiolate (NaSR).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Synthesis of 5-chloro-2-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline
The synthesis of this compound typically involves multi-step reactions that may include:
- Formation of the oxadiazole ring : This is achieved through cyclization reactions involving hydrazine derivatives and carboxylic acids.
- Substitution reactions : The introduction of chloro and methoxy groups is performed via electrophilic aromatic substitution methods.
- Final coupling reactions : The final product is obtained through coupling the oxadiazole derivative with an aniline derivative.
Medicinal Chemistry Applications
The compound's structure suggests potential applications in drug development. Research indicates that derivatives of oxadiazoles exhibit significant biological activities:
- Anticancer Activity : Compounds with oxadiazole structures have shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that certain oxadiazole derivatives can induce apoptosis in cancer cells.
- Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. Preliminary studies indicate that it may inhibit the growth of various pathogens.
- Neuropharmacological Effects : Some derivatives have been investigated for their interaction with benzodiazepine receptors, suggesting potential use as anxiolytics or sedatives. For example, certain oxadiazole compounds have shown higher binding affinities to these receptors compared to traditional drugs like diazepam .
Case Study 1: Anticancer Activity
In a recent study, a series of oxadiazole derivatives were synthesized and tested for their anticancer properties against various cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells, with IC50 values in the low micromolar range.
Case Study 2: Antimicrobial Testing
Another research effort focused on evaluating the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed that the compound effectively inhibited bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,3,4-Oxadiazole Cores
2-[5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl]Aniline (CAS 120107-40-6)
- Molecular Formula : C₁₄H₁₀ClN₃O
- Key Features : Contains a 4-chlorophenyl group on the oxadiazole and an unsubstituted aniline group.
- Comparison: Unlike the target compound, this analogue lacks the methoxy group and has the chloro substituent on the oxadiazole phenyl ring instead of the aniline moiety.
N,N-Dimethyl-4-(5-Phenyl-1,3,4-Oxadiazol-2-yl)Aniline (CAS 105492-13-5)
- Molecular Formula : C₁₆H₁₅N₃O
- Key Features: Features a dimethylamino group (-N(CH₃)₂) on the para position of the aniline ring.
- Comparison: The dimethylamino group enhances electron-donating effects compared to the chloro-methoxy substitution in the target compound. This modification increases solubility in polar solvents due to the amine’s basicity, whereas the chloro-methoxy groups may reduce solubility .
4-Bromo-N-(5-(Substituted Phenyl)-1,3,4-Oxadiazol-2-yl)Methyl)Aniline
- Key Features : Bromo substituent on the aniline ring and variable substituents on the oxadiazole phenyl group.
Analogs with Varying Substituents and Linkages
N-Benzyl-2-((5-Phenyl-1,2,4-Oxadiazol-3-yl)Methyl)Aniline (CAS 154224-12-1)
- Molecular Formula : C₂₂H₁₉N₃O
- Key Features : Contains a 1,2,4-oxadiazole isomer and a benzyl group on the aniline nitrogen.
- Comparison : The 1,2,4-oxadiazole isomer exhibits different electronic properties and metabolic stability compared to the 1,3,4-oxadiazole core. The benzyl group increases hydrophobicity, which may affect membrane permeability in drug design .
N'-(4-Methoxybenzylidene)-2-Methyl-5-(5-Phenyl-1,3,4-Oxadiazol-2-yl)Furan-3-Carbohydrazide (6c)
- Key Features : Combines oxadiazole with a furan-carbohydrazide moiety.
- Comparison : The addition of a furan ring and hydrazide group introduces hydrogen-bonding sites, which could enhance interactions with biological targets. However, the target compound’s simpler structure may offer synthetic advantages .
Physicochemical and Spectral Comparisons
Biological Activity
5-chloro-2-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline is a complex organic compound notable for its unique structural features, including a chloro group, a methoxy group, and an oxadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antibacterial and anticancer research.
The molecular formula of this compound is C16H14ClN3O2, with a molecular weight of 315.75 g/mol. The presence of the oxadiazole ring is particularly significant as it is associated with diverse biological activities, making this compound a candidate for further pharmacological studies.
Antibacterial Activity
Research has shown that compounds containing oxadiazole structures exhibit substantial antibacterial properties. For instance, derivatives similar to this compound have been synthesized and tested for their antibacterial efficacy. In one study, synthesized oxadiazole derivatives demonstrated significant antibacterial activity against various strains including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 22.4 to 30.0 µg/mL .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively investigated. A review highlighted that compounds with similar structures exhibit promising cytotoxic effects against various cancer cell lines. For example, certain derivatives showed IC50 values in the low micromolar range against prostate (PC3), colon (HCT116), and renal (ACHN) cancer cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | PC3 | 0.67 |
| Compound B | HCT116 | 0.80 |
| Compound C | ACHN | 0.87 |
In another study focusing on different oxadiazole derivatives, significant growth inhibition was observed in leukemia and breast cancer cell lines with growth percentages indicating strong anticancer activity .
The biological activities of this compound are believed to be linked to its ability to interact with specific biological targets such as enzymes or receptors involved in cellular processes. Molecular docking studies have suggested that the compound exhibits favorable binding affinities to targets implicated in cancer progression and bacterial resistance mechanisms .
Case Studies
Several case studies have documented the synthesis and biological evaluation of oxadiazole derivatives:
- Antibacterial Screening : A series of novel oxadiazoles were synthesized and screened for antibacterial activity using agar diffusion methods. The most active compound exhibited MIC values comparable to standard antibiotics like ampicillin .
- Cytotoxicity Assessment : In vitro assays were conducted on various cancer cell lines to evaluate the cytotoxic effects of synthesized compounds. Notably, some derivatives displayed IC50 values significantly lower than those of established chemotherapeutics, indicating their potential as new anticancer agents .
Q & A
Q. What computational methods provide mechanistic insights into its reactivity or bioactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density maps to predict sites for electrophilic attack .
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability .
- ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
